

Spectroscopic Profile of 1-chloro-4-(sulfinylamino)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1-chloro-4-(sulfinylamino)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **1-chloro-4-(sulfinylamino)benzene**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document leverages data from structurally similar compounds, primarily N-sulfinylaniline, to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **1-chloro-4-(sulfinylamino)benzene**. These predictions are based on the analysis of spectroscopic data for N-sulfinylaniline and the known effects of a para-chloro substituent on a benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.4 - 7.6	Doublet	~8-9	H-2, H-6 (ortho to Cl)
~7.2 - 7.4	Doublet	~8-9	H-3, H-5 (ortho to NSO)

Solvent: CDCl_3 Reference: Tetramethylsilane (TMS)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~149	C-4 (ipso-NSO)
~135	C-1 (ipso-Cl)
~130	C-2, C-6
~122	C-3, C-5

Solvent: CDCl_3 Reference: Tetramethylsilane (TMS)

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~1250 - 1300	Strong	Asymmetric $\nu(\text{N}=\text{S}=\text{O})$
~1100 - 1150	Strong	Symmetric $\nu(\text{N}=\text{S}=\text{O})$
~1580, ~1480	Medium-Strong	C=C stretching (aromatic)
~1090	Strong	C-Cl stretching
~830	Strong	C-H out-of-plane bending (para-disubstituted)

Sample Phase: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance	Assignment
173/175	High	[M] ⁺ (Molecular ion, showing isotopic pattern for one chlorine atom)
125/127	Medium	[M - SO] ⁺
111/113	Medium	[C ₆ H ₄ Cl] ⁺
99	Medium	[C ₆ H ₄ N] ⁺
75	Low	[C ₆ H ₃] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz).

- Sample Preparation: Approximately 5-10 mg of **1-chloro-4-(sulfinylamino)benzene** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - The spectral width is set to approximately 16 ppm.
 - A relaxation delay of 1-2 seconds is employed between scans.
 - A sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:

- A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used.
- The spectral width is set to approximately 220 ppm.
- A longer relaxation delay (2-5 seconds) is used.
- A larger number of scans (typically 1024 or more) are averaged to obtain a good quality spectrum due to the lower natural abundance of ^{13}C .
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded.
 - The KBr pellet is placed in the sample holder.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer, typically with an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

- **Sample Introduction:** A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, the probe is heated to volatilize the sample.
- **Ionization:** The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- **Detection:** The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of **1-chloro-4-(sulfinylamino)benzene** relevant to its spectroscopic characterization.

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